molecular formula C13H15ClFNO B5501041 1-(4-chloro-2-fluorobenzoyl)-4-methylpiperidine

1-(4-chloro-2-fluorobenzoyl)-4-methylpiperidine

Cat. No. B5501041
M. Wt: 255.71 g/mol
InChI Key: VKTQBDMIVJXETE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and methodologies. For instance, a study on the synthesis of a structurally similar compound, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, describes a module-assisted two-step one-pot procedure, highlighting the intricate processes involved in synthesizing such compounds (Mäding et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this category has been determined through various analytical techniques. For example, the conformational analysis and crystal structure of a related compound were characterized by comprehensive NMR analyses, indicating that solid and solution conformations are similar, which is crucial for understanding the behavior of these compounds (Ribet et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-chloro-2-fluorobenzoyl)-4-methylpiperidine and its analogs can be complex. The unusual synthesis of a related compound demonstrates the potential for unexpected reactions during the synthesis process, providing insights into the reactivity and chemical behavior of these compounds (Jha, 2005).

Physical Properties Analysis

The physical properties, such as thermal stability and phase transitions, have been explored for related compounds. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies offer insights into the stability and polymorphism, which are essential for the development and application of these chemicals (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions with biological targets, have been a focus of study. Molecular docking studies of similar compounds suggest favorable interactions with specific proteins, indicating potential biological activity and applications (Zhou et al., 2021).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Researchers have synthesized and characterized novel N-alkylamine- and N-cycloalkylamine-derived compounds, including those derived from 4-chlorobenzoyl, 4-fluorobenzoyl, among others. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique structural properties (Foks, Pancechowska-Ksepko, & Gobis, 2014).

Conformational Analysis and Crystal Structure

The conformational analysis and crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, were studied. This research contributes to the understanding of the solid and solution conformations of such compounds, which is critical for the design of new molecules with desired properties (Ribet et al., 2005).

Liquid Chromatography-Tandem Mass Spectrometric Method

A liquid chromatography-tandem mass spectrometric method was developed for the quantitative determination of a related compound, demonstrating the importance of analytical methods in supporting pre-clinical studies of new chemical entities (Yang, Wu, Clement, & Rudewicz, 2004).

Pharmacological and Behavioral Profile

The pharmacological and behavioral profiles of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide were explored, highlighting the therapeutic potential of compounds with similar structures in treating psychiatric disorders (Vanover et al., 2006).

Synthesis, Spectral Analysis, and Quantum Chemical Studies

The synthesis, spectral analysis, and quantum chemical studies on molecular geometry and chemical reactivity of related compounds have provided insights into their chemical reactivity and potential applications in various fields (Satheeshkumar, Sayın, Kaminsky, & Karnam Jayarampillai Rajendra Prasad, 2017).

Mechanism of Action

The mechanism of action of “1-(4-chloro-2-fluorobenzoyl)-4-methylpiperidine” would depend on its specific biological targets. Many drugs with a piperidine ring are active in the central nervous system.

Future Directions

The future directions for research on “1-(4-chloro-2-fluorobenzoyl)-4-methylpiperidine” would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14)8-12(11)15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTQBDMIVJXETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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